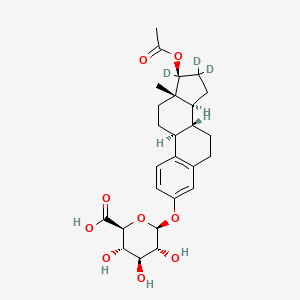
17Beta-Estradiol-d3 17-Acetate 3-Beta-D-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17Beta-Estradiol-d3 17-Acetate 3-Beta-D-Glucuronide is a synthetic derivative of estradiol, a major estrogen hormone in the human body. This compound is isotopically labeled with deuterium, making it useful in various scientific research applications, particularly in the fields of biochemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17Beta-Estradiol-d3 17-Acetate 3-Beta-D-Glucuronide involves multiple steps, starting from estradiol. The process includes the acetylation of the 17-hydroxy group and the glucuronidation of the 3-hydroxy group. Deuterium labeling is introduced during the synthesis to replace hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis under controlled conditions. The process requires precise temperature control, solvent selection, and purification steps to ensure the high purity and isotopic labeling of the final product .
Chemical Reactions Analysis
Types of Reactions: 17Beta-Estradiol-d3 17-Acetate 3-Beta-D-Glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the hydroxyl groups, leading to the formation of ketones.
Reduction: The carbonyl groups can be reduced back to hydroxyl groups.
Substitution: The acetate and glucuronide groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various acids and bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield estrone derivatives, while reduction can regenerate estradiol .
Scientific Research Applications
17Beta-Estradiol-d3 17-Acetate 3-Beta-D-Glucuronide is widely used in scientific research due to its isotopic labeling and estrogenic properties. Some key applications include:
Biochemistry: Used as a tracer in metabolic studies to understand estrogen metabolism and its pathways.
Pharmacology: Helps in studying the pharmacokinetics and pharmacodynamics of estrogenic compounds.
Medicine: Investigated for its potential therapeutic effects in hormone replacement therapy and cancer research.
Industry: Utilized in the development of new drugs and diagnostic tools.
Mechanism of Action
The compound exerts its effects by binding to estrogen receptors in target tissues. This binding activates the estrogen receptor, leading to the transcription of estrogen-responsive genes. The molecular targets include various proteins involved in cell proliferation, differentiation, and gene expression .
Comparison with Similar Compounds
Estradiol 3-Glucuronide: A naturally occurring estrogen conjugate with similar glucuronidation at the 3-position.
Estradiol 17-Glucuronide: Another estrogen conjugate with glucuronidation at the 17-position.
Estrone Sulfate: An estrogen sulfate conjugate with different solubility and metabolic properties.
Uniqueness: 17Beta-Estradiol-d3 17-Acetate 3-Beta-D-Glucuronide is unique due to its isotopic labeling with deuterium, which provides distinct advantages in tracing and studying metabolic pathways. Its dual conjugation (acetate and glucuronide) also offers unique solubility and stability properties compared to other estrogen conjugates .
Properties
Molecular Formula |
C26H34O9 |
|---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[(8R,9S,13S,14S,17S)-17-acetyloxy-16,16,17-trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C26H34O9/c1-12(27)33-19-8-7-18-17-5-3-13-11-14(4-6-15(13)16(17)9-10-26(18,19)2)34-25-22(30)20(28)21(29)23(35-25)24(31)32/h4,6,11,16-23,25,28-30H,3,5,7-10H2,1-2H3,(H,31,32)/t16-,17-,18+,19+,20+,21+,22-,23+,25-,26+/m1/s1/i8D2,19D |
InChI Key |
UJWWCALEXRYEBV-ORKWSIIBSA-N |
Isomeric SMILES |
[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















